molecular formula C11H14N2O B8656658 3-(1H-indol-6-yloxy)propan-1-amine

3-(1H-indol-6-yloxy)propan-1-amine

Cat. No.: B8656658
M. Wt: 190.24 g/mol
InChI Key: BVUXIEKAFOEDHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-indol-6-yloxy)propan-1-amine is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including anti-cancer, anti-microbial, and anti-inflammatory properties . The structure of this compound includes an indole core with a 3-aminopropoxy substituent at the 6-position, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction where 6-hydroxyindole is reacted with 3-bromopropylamine under basic conditions to yield 3-(1H-indol-6-yloxy)propan-1-amine . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-6-yloxy)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1H-indol-6-yloxy)propan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1H-indol-6-yloxy)propan-1-amine involves its interaction with various molecular targets and pathways. The indole core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain . The 3-aminopropoxy group can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-indol-6-yloxy)propan-1-amine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the 3-aminopropoxy group at the 6-position can influence its reactivity and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

3-(1H-indol-6-yloxy)propan-1-amine

InChI

InChI=1S/C11H14N2O/c12-5-1-7-14-10-3-2-9-4-6-13-11(9)8-10/h2-4,6,8,13H,1,5,7,12H2

InChI Key

BVUXIEKAFOEDHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2)OCCCN

Origin of Product

United States

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